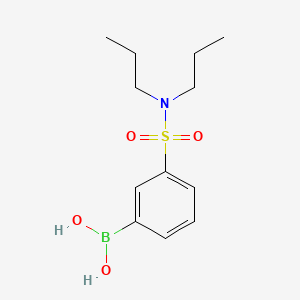

3-(Di-n-propylsulfamoyl)benzeneboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Di-n-propylsulfamoyl)benzeneboronic acid typically involves the reaction of 3-aminobenzeneboronic acid with di-n-propylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(Di-n-propylsulfamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with halides to form carbon-carbon bonds.

Oxidation Reactions: The compound can be oxidized to form corresponding boronic esters or acids.

Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

From Substitution: Biaryl compounds.

From Oxidation: Boronic esters or acids.

From Reduction: Amines.

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

The compound's boronic acid functionality allows it to form reversible complexes with diols, making it suitable for use in drug delivery systems. For example, studies have demonstrated that boronic acid derivatives can enhance the mucoadhesive properties of polymeric carriers, improving drug residence time at target sites such as the bladder in cancer treatments. A notable study involved the synthesis of chitosan nanoparticles modified with 3-(Di-n-propylsulfamoyl)benzeneboronic acid, which showed significant improvements in drug retention and release profiles under physiological conditions .

Table 1: Summary of Drug Delivery Applications

| Study | Compound Used | Application | Findings |

|---|---|---|---|

| Study A | Chitosan-3-(Di-n-propylsulfamoyl)benzeneboronic acid | Bladder cancer treatment | Increased mucoadhesion and drug retention |

| Study B | This compound conjugates | Tumor targeting | Enhanced efficacy in restricting tumor growth |

| Study C | Boronate-modified micelles | Coccidiosis treatment | Improved anti-coccidial efficacy |

1.2 Cancer Therapy

The ability of this compound to selectively bind to sialic acids on tumor cells has been explored for targeted cancer therapies. This selectivity is particularly beneficial in the hypoxic microenvironments typical of tumors, where enhanced binding can facilitate localized drug delivery and improve therapeutic outcomes . Research indicates that compounds with boronic acid moieties can inhibit the proliferation of cancer cells by interfering with critical signaling pathways, such as those involving Rho family GTPases .

Sensor Technology

Boronic acids are also recognized for their potential in sensor applications due to their ability to form stable complexes with sugars and other diols. The development of sensors based on this compound has been reported, particularly for detecting glucose levels in biological samples. These sensors leverage the pH-dependent binding properties of boronic acids to achieve high sensitivity and specificity .

Case Studies

Case Study 1: Glucose Sensors

In a study focusing on glucose detection, researchers synthesized a sensor using this compound as the recognition element. The sensor demonstrated a remarkable response to glucose concentrations, showcasing its potential for real-time monitoring of glucose levels in diabetic patients .

Case Study 2: Targeted Drug Delivery

Another significant application was reported where nanoparticles functionalized with this compound were tested for targeted delivery of chemotherapeutic agents to prostate cancer cells. The study highlighted improved cellular uptake and reduced side effects compared to traditional chemotherapy methods .

Mechanism of Action

The mechanism of action of 3-(Di-n-propylsulfamoyl)benzeneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other biologically active compounds . The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the sulfonamide group.

3-Aminobenzeneboronic Acid: The precursor to 3-(Di-n-propylsulfamoyl)benzeneboronic acid, with an amino group instead of the sulfonamide.

4-(Di-n-propylsulfamoyl)benzeneboronic Acid: A positional isomer with the sulfonamide group at the para position.

Uniqueness

This compound is unique due to the presence of both the boronic acid and sulfonamide groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Biological Activity

3-(Di-n-propylsulfamoyl)benzeneboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications. This compound is particularly noted for its ability to interact with diols and other biomolecules, which can influence various biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a benzene ring with a sulfamoyl substituent. The presence of both the boronic acid and the sulfamoyl group enhances its reactivity and binding affinity towards biologically relevant molecules, such as sugars and proteins.

| Property | Value |

|---|---|

| Molecular Formula | C13H18BNO4S |

| Molecular Weight | 285.16 g/mol |

| Solubility | Soluble in water |

| pKa | Approximately 8.0 |

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols through the formation of boronate esters. This property is crucial for its application in drug delivery systems and as a biochemical tool.

- Binding Affinity : The compound exhibits a strong binding affinity for 1,2- and 1,3-diols, which is essential for its role in cellular processes. Studies have shown that modifications to the aromatic ring can significantly affect the binding constants, indicating that structural optimization can enhance its biological efficacy .

- Bioconjugation : The ability to form stable complexes with biomolecules allows for targeted drug delivery systems. For instance, conjugates formed with hyaluronic acid (HA) derivatives have been used for the responsive release of therapeutic agents in acidic or oxidative environments, which are often found in pathological states .

Case Studies

Several studies illustrate the biological implications of this compound:

- Study on Diol Complexation : Research demonstrated that this compound can effectively bind to various sugars, enhancing the stability and activity of conjugated drugs. The study quantified the association constants for several diols, showing that this compound outperforms many other boronic acids in terms of binding efficiency .

- Therapeutic Applications : In one study, boronic acid derivatives were utilized to enhance the delivery of anti-inflammatory agents. The sulfamoyl group in this compound contributes to improved solubility and bioavailability of these agents, making them more effective in treating conditions like arthritis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in the substituents on the aromatic ring can lead to significant changes in biological activity. For example:

- Electron-Withdrawing Groups : Substituents that withdraw electrons tend to increase the acidity of the boronic acid group, enhancing its reactivity with diols.

- Steric Effects : Bulky groups near the boron center can hinder binding efficiency due to steric hindrance, which is crucial when designing new compounds for specific biological targets .

Properties

IUPAC Name |

[3-(dipropylsulfamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BNO4S/c1-3-8-14(9-4-2)19(17,18)12-7-5-6-11(10-12)13(15)16/h5-7,10,15-16H,3-4,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYSZOMJDYKRCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)N(CCC)CCC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.